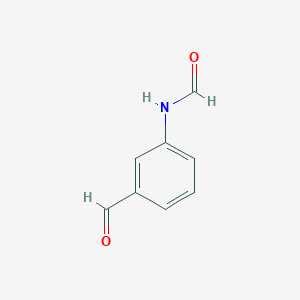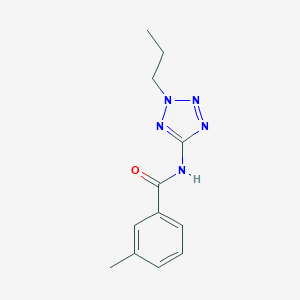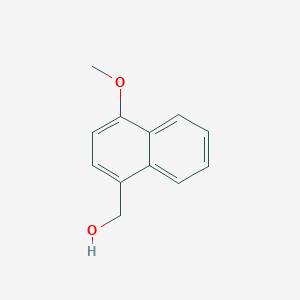
Coumarin, 4-anilino-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 4-anilino-3-nitro-, is an organic compound with the chemical formula C15H11N3O4. It is a synthetic derivative of coumarin, a natural compound found in various plants. Coumarin, 4-anilino-3-nitro- is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of coumarin, 4-anilino-3-nitro- is not fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these components, ultimately leading to the observed biological effects.
生化和生理效应
Coumarin, 4-anilino-3-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of coumarin, 4-anilino-3-nitro- is its versatility in scientific research. It can be used in a variety of assays and experiments due to its unique properties. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of coumarin, 4-anilino-3-nitro- is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are several future directions for research on coumarin, 4-anilino-3-nitro-. One potential area of investigation is its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, coumarin, 4-anilino-3-nitro- could be further studied for its potential applications in environmental monitoring and detection of pollutants. Furthermore, the mechanism of action of coumarin, 4-anilino-3-nitro- could be further elucidated through structural and biochemical studies.
Conclusion:
Coumarin, 4-anilino-3-nitro- is a unique and versatile compound with potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Coumarin, 4-anilino-3-nitro- has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, coumarin, 4-anilino-3-nitro- is a promising compound with potential for further investigation and development.
合成方法
Coumarin, 4-anilino-3-nitro- can be synthesized through a multi-step process that involves the reaction of aniline with 4-nitrophenylacetic acid, followed by cyclization and reduction. The final product is obtained through purification and crystallization. The synthesis method is well-established and has been optimized for high yield and purity.
科学研究应用
Coumarin, 4-anilino-3-nitro- has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been used in the development of sensors for the detection of nitrite and nitrate in biological samples.
属性
CAS 编号 |
50527-30-5 |
|---|---|
产品名称 |
Coumarin, 4-anilino-3-nitro- |
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
4-anilino-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
InChI 键 |
PUDUMDVYKGGXBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
其他 CAS 编号 |
50527-30-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)









![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)